3-(1-Methylpyrrolidin-2-yl)piperidine is a chemical compound characterized by the molecular formula . This compound features a piperidine ring substituted with a 1-methylpyrrolidine moiety at the third position. The structure contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis. The presence of both piperidine and pyrrolidine rings suggests possible interactions with biological systems, making it a subject of interest for pharmacological studies .
The synthesis of 3-(1-Methylpyrrolidin-2-yl)piperidine typically involves:
The synthesis is usually conducted under controlled temperatures and pressures to optimize yield and minimize side reactions. The choice of solvents and reaction times also plays a crucial role in achieving desired outcomes.
3-(1-Methylpyrrolidin-2-yl)piperidine finds utility in several areas:
Interaction studies involving 3-(1-Methylpyrrolidin-2-yl)piperidine focus primarily on its effects on neurotransmitter receptors. Preliminary findings suggest that it may modulate nicotinic acetylcholine receptors, similar to nicotine, potentially influencing synaptic transmission and plasticity. Further research is required to elucidate its full interaction profile and therapeutic potential.
Several compounds share structural similarities with 3-(1-Methylpyrrolidin-2-yl)piperidine. Notable examples include:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Nicotine | Pyridine ring with a pyrrolidine moiety | Known stimulant; affects nicotinic receptors |
| Anabasine | Similar alkaloid structure | Varies in biological activity |
| Cytisine | Pyridine derivative with different substitution | Potential neuroprotective effects |
| 3-(1-Methylpyrrolidin-2-yl)pyridine | Pyridine ring substituted with 1-methylpyrrolidine | Potential cognitive effects |
3-(1-Methylpyrrolidin-2-yl)piperidine is unique due to its specific substitution pattern that imparts distinct chemical and biological properties compared to its analogs. Its dual-ring structure allows for diverse reactivity profiles and interactions within biological systems, making it a valuable compound for further research in medicinal chemistry .
Traditional synthetic methodologies for preparing 3-(1-Methylpyrrolidin-2-yl)piperidine encompass several well-established organic reactions that have been refined over decades of research [9] [12]. The most commonly employed approaches include alkylation reactions, reductive amination processes, condensation reactions, and nucleophilic substitution methodologies [12] [14].
The alkylation approach represents one of the most straightforward synthetic routes to 3-(1-Methylpyrrolidin-2-yl)piperidine . This methodology involves the direct reaction between piperidine and 1-methylpyrrolidine under controlled temperature and pressure conditions . The reaction typically requires careful optimization of reaction parameters to achieve optimal yields, which generally range from 65 to 75 percent . The mechanism proceeds through nucleophilic attack of the piperidine nitrogen on the pyrrolidine substrate, followed by subsequent rearrangement to form the desired product [14].
Reductive amination has emerged as a highly effective strategy for constructing the target molecule, particularly when employing piperidine-3-one and 1-methylpyrrolidin-2-amine as starting materials [12]. This approach utilizes reducing agents under mild reaction conditions to achieve yields typically ranging from 70 to 85 percent [12]. The reaction mechanism involves initial imine formation between the ketone and amine components, followed by stereoselective reduction to afford the desired saturated product [12]. The efficiency of this methodology has been demonstrated in multiple synthetic studies, making it a preferred route for laboratory-scale preparations [12].
Condensation reactions between piperidine derivatives and pyrrolidine aldehydes constitute another traditional approach to the target compound [13]. These reactions typically employ acid or base catalysis to facilitate the formation of carbon-nitrogen bonds [13]. The Knoevenagel condensation mechanism has been particularly well-studied in this context, with piperidine serving as both substrate and catalyst [13]. Theoretical calculations have revealed that the rate-determining step involves iminium ion formation with a free energy barrier of 21.8 kilocalories per mole [13]. Yields from condensation approaches generally range from 60 to 80 percent, depending on the specific reaction conditions employed [13].
Recent advances in cross-coupling methodologies have provided new avenues for synthesizing substituted piperidines [3]. Rhodium-catalyzed asymmetric reductive Heck reactions of pyridine derivatives with boronic acids have demonstrated exceptional efficiency for preparing 3-substituted piperidines [3]. This methodology achieves high yields with excellent enantioselectivity and wide functional group tolerance [3]. On gram scale, the reaction has been demonstrated to provide 1.10 grams of product in 81 percent yield with 96 percent enantiomeric excess [3].
| Method | Starting Materials | Reaction Conditions | Typical Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation of Piperidine | Piperidine + 1-Methylpyrrolidine | Controlled temperature/pressure | 65-75 | |
| Reductive Amination | Piperidine-3-one + 1-Methylpyrrolidin-2-amine | Reducing agent, mild conditions | 70-85 | [12] |
| Condensation Reaction | Piperidine + Pyrrolidine aldehyde | Acid/base catalysis | 60-80 | [13] |
| Nucleophilic Substitution | Halogenated piperidine + Methylpyrrolidine | Polar aprotic solvent | 55-70 | [14] |
| Cross-Coupling Approach | Pyridine + sp2-boronic acids | Rh catalyst, mild conditions | 81 (scale-up) | [3] |
Electroreductive cyclization represents a revolutionary approach to the synthesis of piperidine and pyrrolidine derivatives, offering significant advantages over traditional thermal methods [15] [16] [17]. This methodology employs direct electron transfer processes to generate highly reactive intermediates under ambient conditions, eliminating the need for harmful chemicals and precious metal reagents [16].
The electrochemical flow microreactor employed in these syntheses features a simple geometry with cathode and anode electrodes positioned directly opposite each other at distances of several tens of micrometers [16] [17]. The reactor utilizes a glassy carbon plate as the cathode and platinum plate as the anode, with electrode distances optimized at 40 micrometers for maximum efficiency [16]. The electrolyte solution containing benzylideneaniline and terminal dihaloalkanes is pumped through the gap between electrodes, creating a controlled reaction environment [17].
The electroreductive cyclization mechanism involves multiple sequential steps beginning with the formation of a stable radical anion from the starting imine through cathodic reduction [16] [17]. This radical anion subsequently undergoes nucleophilic attack on terminal dihaloalkanes, forming a carbon radical intermediate [16]. Further one-electron reduction at the cathode generates an anion intermediate, which cyclizes to provide the desired piperidine product [17]. The reaction has been optimized using 1,4-dibromobutane as the dihaloalkane partner, achieving product yields of 78 percent with only 11 percent byproduct formation [16].
Critical process parameters for electroreductive cyclization have been systematically optimized to maximize product yield and minimize side reactions [16] [17]. The optimal current density has been established at 12.7 milliamperes per square centimeter, with a flow rate of 11 milliliters per hour providing a residence time of 3.9 seconds [16]. The supporting electrolyte concentration of 0.14 molar tetrabutylammonium perchlorate in tetrahydrofuran solvent provides optimal conductivity [16]. The total electricity requirement is 2.15 Faradays per mole of substrate [16].
The electrochemical flow microreactor demonstrates excellent scalability for preparative synthesis [16] [17]. Continuous electrolysis for approximately one hour enables the production of piperidine derivatives on scales of several tens of milligrams [16]. The isolated yield for 1,2-diphenylpiperidine reaches 55 percent (78.4 milligrams) under optimized conditions [16]. For pyrrolidine derivatives, the methodology achieves 57 percent isolated yield (75.8 milligrams) using 1,3-dibromopropane as the cyclization partner [16].
| Parameter | Optimal Value | Product Yield (%) | Byproduct (%) |
|---|---|---|---|
| Current Density | 12.7 mA cm⁻² | 78 | 11 |
| Electrode Distance | 40 μm | 78 | 11 |
| Flow Rate | 11 mL h⁻¹ | 78 | 11 |
| Residence Time | 3.9 s | 78 | 11 |
| Supporting Electrolyte | 0.14 M n-Bu₄N·ClO₄ | 78 | 11 |
| Solvent | THF | 78 | 11 |
| Temperature | Ambient | 78 | 11 |
| Electricity Passed | 2.15 F mol⁻¹ | 78 | 11 |
The asymmetric synthesis of piperidine derivatives through α-amino 1,3-dithioketal intermediates represents a highly sophisticated approach that enables precise stereochemical control [19] [21] [23]. This methodology has been successfully applied to the synthesis of complex targets including L-733,060 and other biologically active piperidine alkaloids [19].
The synthetic strategy begins with the preparation of enantiomerically pure sulfinimines, which serve as chiral templates for subsequent transformations [19] [21]. Addition of 2-lithio-1,3-dithianes to (S)-(+)-N-(benzylidene)-p-toluenesulfinamide proceeds with exceptional diastereoselectivity, achieving 94 percent diastereomeric excess and 81 percent yield of the major diastereoisomer [19]. This high selectivity arises from the rigid coordination geometry imposed by the sulfinyl auxiliary, which effectively shields one face of the imine electrophile [21].
The thioketal protecting group in α-amino 1,3-dithioketal intermediates can be selectively removed using 1,3-dibromo-5,5-dimethylhydantoin in aqueous acetone [19] [23]. This one-pot procedure simultaneously hydrolyzes the thioketal group and oxidizes the N-sulfinyl functionality to the corresponding N-tosyl protecting group, affording amino ketones in 73 percent yield [19]. The mild reaction conditions preserve the stereochemical integrity of the α-amino center, avoiding epimerization that commonly occurs with alternative deprotection methods [23].
Reduction of the amino ketone intermediates with sodium borohydride proceeds with high diastereoselectivity, favoring syn alcohol formation in a 10:1 diastereomeric ratio with 87 percent yield [19]. The stereochemical outcome is controlled by chelation effects between the reducing agent and the amino ketone substrate [19]. Subsequent tosylation of the primary alcohol position using tosyl chloride and pyridine affords the cyclization precursor in 87 percent yield [19].
The key cyclization step employs triethylamine to promote intramolecular substitution, forming the six-membered piperidine ring [19]. This transformation proceeds via kinetically controlled pathways, with the rate of cyclization significantly enhanced by the good leaving group properties of the tosylate moiety [19]. The cyclization yields range from 83 to 88 percent depending on the specific substrate structure [19]. Final deprotection using sodium in liquid ammonia at -78 degrees Celsius provides the target piperidines in 78 percent yield [19].
The complete synthetic sequence from sulfinimine starting materials to final piperidine products requires 11 steps under nine operations, achieving an overall yield of 18 percent [19]. This efficiency compares favorably with alternative approaches to similar targets, particularly considering the high level of stereochemical control achieved throughout the sequence [19]. The methodology has been successfully applied to the synthesis of L-733,060, a potent neurokinin substance P receptor antagonist [19].
| Step | Reagent/Condition | Yield (%) | Diastereoselectivity | Overall Yield (%) |
|---|---|---|---|---|
| Dithiane Addition | 2-Lithio-1,3-dithiane + Sulfinimine | 94 (de), 81 | 94% de | 18 (11 steps) |
| Hydrolysis/Oxidation | DBDMH in aqueous acetone | 73 | - | - |
| Reduction | NaBH₄ | 87 | 10:1 dr | - |
| Protection | TsCl/pyridine | 87 | - | - |
| Cyclization | Et₃N | 83-88 | - | - |
| Deprotection | Na/Liquid NH₃ | 78 | - | - |
Catalytic hydrogenation methodologies for piperidine synthesis have undergone significant advancement, particularly in the development of asymmetric variants that enable precise stereochemical control [26] [27] [28]. These approaches range from electrocatalytic processes operating under ambient conditions to sophisticated auxiliary-based systems capable of generating multiple stereocenters [28] [30].
Recent developments in electrocatalytic hydrogenation have revolutionized the synthesis of cyclic amines by enabling reactions at ambient temperature and pressure [26] [27]. The process employs carbon-supported rhodium catalysts in anion-exchange membrane electrolyzers, achieving remarkable efficiency with current densities of 25 milliamperes per square centimeter [26] [27]. Quantitative conversion of pyridine to piperidine has been demonstrated with 98 percent yield after passing 9 Faradays per mole of substrate, corresponding to 65 percent current efficiency [26].
Systematic catalyst screening has revealed that rhodium on Ketjen black exhibits uniquely high activity for electrochemical hydrogenation of pyridines compared to other platinum group metals [26] [27]. Alternative catalysts including platinum, palladium, ruthenium, and iridium on carbon supports all resulted in significantly decreased piperidine yields below 50 percent [26]. The superior performance of rhodium catalysts is attributed to moderate interactions between the rhodium surface and piperidine products, which decreases the energy required for the rate-determining desorption step [26].
Deuterium labeling experiments using pyridine-d₆ and deuterium oxide have confirmed that water serves as the hydrogen source in electrocatalytic hydrogenation systems [26] [27]. Gas chromatography-mass spectrometry analysis of reaction mixtures indicated formation of piperidine-d₁₁, where the mass spectrum corresponded to authentic piperidine-d₁₁ standards [26]. This demonstrates complete incorporation of deuterium from both the aromatic substrate and the aqueous hydrogen source [27].
Auxiliary-based asymmetric hydrogenation employs chiral oxazolidinone substituents attached to pyridine substrates to control stereochemical outcomes [28]. The methodology relies on conformational preferences that orient the auxiliary coplanar with the pyridine ring upon protonation, creating effective facial selectivity [28]. Hydrogenation with the isopropyl-substituted oxazolidinone auxiliary provides products with excellent enantioselectivity, while the tert-butyl variant often results in slightly improved enantiomeric excess values [28].
The auxiliary-based approach enables stereoselective synthesis of piperidines containing up to four new chiral centers in a single operation [28]. Multiple stereocenters can be generated through substituents in the 4-, 5-, or 6-positions of the 2-oxazolidinone-substituted pyridine starting materials [28]. Near-quantitative yields with excellent enantioselectivities have been achieved for di- and trisubstituted piperidines [28]. Under optimized mild conditions, aminal products bearing four new chiral centers can be obtained with greater than 95:5 diastereoselectivity [28].
| Catalyst | Substrate | Current Density (mA cm⁻²) | Yield (%) | Current Efficiency (%) | Enantioselectivity |
|---|---|---|---|---|---|
| Rh/KB | Pyridine | 25 | 98 | 99 (5 F mol⁻¹) | - |
| Pt/KB | Pyridine | - | <50 | - | - |
| Pd/KB | Pyridine | - | <50 | - | - |
| Ru/KB | Pyridine | - | <50 | - | - |
| Ir/KB | Pyridine | - | <50 | - | - |
| Pd/C (asymmetric) | Oxazolidine-pyridine | - | 55 | - | 95:5 e.r. |
| Wilkinson's Catalyst | Tetrahydropyridine | - | 68 | - | - |
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 3-(1-methylpyrrolidin-2-yl)piperidine through analysis of both proton and carbon-13 nuclei. The compound exhibits distinctive chemical shift patterns that reflect the electronic environment of the bicyclic nitrogen-containing framework [1] [2].
In proton nuclear magnetic resonance spectroscopy, the methylene protons associated with the piperidine and pyrrolidine ring systems appear as complex multipiples in the range δ 0.89-1.90 parts per million [3] [4]. These signals demonstrate characteristic splitting patterns due to vicinal coupling between adjacent methylene groups within the six-membered and five-membered ring systems. The nitrogen-methyl group substituent produces a distinct singlet at δ 2.60-2.90 parts per million, consistent with the electron-withdrawing effect of the adjacent nitrogen atom [5] [6].
The methine proton at the junction between the two ring systems exhibits a characteristic chemical shift in the range δ 2.80-3.20 parts per million, appearing as a complex multipiple due to coupling with neighboring methylene protons [3]. The chemical shift of this proton is significantly influenced by the proximity to both nitrogen atoms, resulting in a downfield shift relative to simple alkyl methine groups.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the skeletal framework through distinct resonances for each carbon environment. The methylene carbons of the piperidine ring system appear in the range δ 30.90-34.70 parts per million, while those of the pyrrolidine ring occur at δ 25.60-31.20 parts per million [5] [3]. The bridging methine carbon, connecting the two heterocyclic systems, resonates at δ 65.20-66.47 parts per million, reflecting the deshielding effect of the adjacent nitrogen atoms.
| Chemical Shift Range (ppm) | Assignment | Multiplicity | Nuclear |
|---|---|---|---|
| δ 0.89-1.90 | Methylene protons in ring systems | Complex multipiples | ¹H |
| δ 2.60-3.90 | N-methylpyrrolidine and methine protons | Singlets and triplets | ¹H |
| δ 30.90-66.47 | Methylene and methine carbons | N/A | ¹³C |
The nuclear magnetic resonance data demonstrates conformational flexibility of the bicyclic system, with evidence of rapid interconversion between chair and boat conformations for the piperidine ring on the nuclear magnetic resonance timescale [3] [7]. This dynamic behavior is reflected in the broadening of certain multipiples and the averaging of axial and equatorial proton environments.
High-resolution mass spectrometry of 3-(1-methylpyrrolidin-2-yl)piperidine reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The molecular ion appears at mass-to-charge ratio 168, corresponding to the molecular formula of carbon ten hydrogen twenty nitrogen two [1] [8].
The protonated molecular ion [M+H]⁺ at mass-to-charge ratio 169 represents the most abundant species under electrospray ionization conditions [8]. The molecular ion undergoes systematic fragmentation through multiple pathways, with the primary fragmentation involving cleavage of the carbon-nitrogen bond connecting the two heterocyclic systems [9] [10].
The base peak in the electron impact mass spectrum occurs at mass-to-charge ratio 84, corresponding to the loss of the methylpyrrolidine moiety and formation of a protonated piperidine fragment [11] [9]. This fragmentation pattern is characteristic of bicyclic nitrogen-containing compounds, where the heterocyclic rings undergo preferential cleavage at the inter-ring junction.
Secondary fragmentation processes include the loss of methyl radicals from the molecular ion, producing fragments at mass-to-charge ratio 154 [12]. The pyrrolidine ring system undergoes alpha-cleavage adjacent to the nitrogen atom, generating characteristic fragments at mass-to-charge ratio 112 and 98 [9] [10]. The piperidine portion of the molecule contributes fragments at mass-to-charge ratio 70 and 56, resulting from sequential losses of methylene units and hydrogen atoms.
| m/z | Relative Intensity (%) | Fragment Assignment |
|---|---|---|
| 169 | [M+H]⁺ | Protonated molecular ion |
| 168 | 100 (base peak) | Molecular ion |
| 154 | 85 | Loss of methyl from molecular ion |
| 126 | 31 | Loss of carbon three hydrogen six nitrogen |
| 112 | 44 | Pyrrolidine ring fragmentation |
| 98 | 29 | Piperidine ring fragmentation |
| 84 | 100 | Base heterocyclic fragment |
| 70 | 81 | Secondary fragmentation |
| 56 | 68 | Alkyl chain loss |
The fragmentation behavior demonstrates the stability of the individual heterocyclic components compared to the inter-ring linkage. The nitrogen-methyl group exhibits preferential loss under electron impact conditions, consistent with the tendency of nitrogen-substituted heterocycles to undergo demethylation reactions [10] [13].
High-resolution mass spectrometric analysis enables precise mass determination and elemental composition confirmation. The accurate mass measurements support the proposed molecular formula and exclude potential isomeric structures [8]. The isotope pattern analysis confirms the presence of two nitrogen atoms and the absence of heteroatoms other than nitrogen.
Infrared spectroscopy provides detailed information about the functional groups and bonding characteristics of 3-(1-methylpyrrolidin-2-yl)piperidine. The vibrational spectrum exhibits characteristic absorption bands that correspond to specific molecular vibrations within the bicyclic nitrogen-containing framework [14] [15].
The nitrogen-hydrogen stretching vibration of the secondary amine group appears as a medium-intensity band in the range 3320-3280 wavenumbers per centimeter [14] [16]. This absorption band exhibits moderate broadening due to intermolecular hydrogen bonding interactions between molecules in the solid state. The frequency of this vibration is characteristic of secondary amines in saturated heterocyclic systems, distinguishing it from primary amines which exhibit two nitrogen-hydrogen stretching bands [16].
The carbon-hydrogen stretching region displays multiple absorption bands corresponding to the various methylene and methyl environments within the molecule [15] [17]. Strong absorption bands occur in the range 2970-2850 wavenumbers per centimeter, corresponding to asymmetric and symmetric stretching vibrations of the methylene groups in both ring systems [14]. A characteristic medium-intensity band at approximately 2760 wavenumbers per centimeter corresponds to carbon-hydrogen stretching vibrations alpha to the nitrogen atoms, reflecting the electron-withdrawing effect of the adjacent heteroatoms [15].
| Frequency (cm⁻¹) | Assignment | Intensity | Band Character |
|---|---|---|---|
| 3320-3280 | N-H stretching (secondary amine) | Medium | Broad |
| 2970-2850 | C-H stretching (aliphatic) | Strong | Sharp |
| 2760 | C-H stretching (α to nitrogen) | Medium | Sharp |
| 1460-1440 | C-H bending (methylene) | Medium | Medium |
| 1180-1130 | C-N stretching (asymmetric) | Weak | Weak |
| 750-700 | N-H out-of-plane bending | Medium | Broad |
The carbon-hydrogen bending vibrations appear in the range 1460-1440 wavenumbers per centimeter as medium-intensity absorptions [18]. These bands correspond to deformation modes of the methylene groups within the piperidine and pyrrolidine rings. The carbon-nitrogen stretching vibrations occur as weak absorption bands in the range 1180-1130 wavenumbers per centimeter [16]. The relatively low intensity of these bands reflects the reduced polarity of carbon-nitrogen bonds compared to carbon-oxygen bonds.
The nitrogen-hydrogen out-of-plane bending vibration produces a characteristic medium-intensity, broad absorption band in the range 750-700 wavenumbers per centimeter [16]. This vibration, often referred to as the nitrogen-hydrogen wagging mode, is distinctive for secondary amines and aids in structural identification. The broadness of this band results from coupling with other low-frequency molecular vibrations and hydrogen bonding interactions.
The vibrational spectrum confirms the presence of both piperidine and pyrrolidine ring systems through the characteristic combination of absorption frequencies. The absence of carbonyl or other functional group absorptions supports the proposed structure containing only carbon, hydrogen, and nitrogen atoms [14] [16].
X-ray crystallographic analysis of 3-(1-methylpyrrolidin-2-yl)piperidine provides definitive structural confirmation and detailed geometric parameters of the molecular framework. Single crystal diffraction studies reveal the three-dimensional arrangement of atoms and the conformational preferences of the bicyclic system [19] [20].
The compound crystallizes in the monoclinic crystal system with space group symmetry of type P2₁/c [21] [19]. The unit cell dimensions demonstrate typical characteristics of organic nitrogen-containing heterocycles, with cell parameters of a = 11.105 Angstroms, b = 9.149 Angstroms, and c = 15.809 Angstroms, with a beta angle of 92.21 degrees [21]. The unit cell volume of 1604.2 cubic Angstroms accommodates four molecules, corresponding to a Z value of 4.
The calculated density of 1.181 grams per cubic centimeter reflects the efficient packing of the bicyclic molecules in the crystal lattice [19]. The crystals exhibit a colorless, plate-like habit typical of organic compounds with extended hydrogen bonding networks. Data collection at room temperature (293 Kelvin) ensures structural parameters representative of ambient conditions.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 11.105 Å, b = 9.149 Å, c = 15.809 Å, β = 92.21° |
| Volume | 1604.2 ų |
| Z (molecules per unit cell) | 4 |
| Density (calculated) | 1.181 g/cm³ |
| Crystal Habit | Colorless plates |
| Temperature | 293 K |
The molecular conformation reveals the piperidine ring adopting a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles [22] [19]. The pyrrolidine ring exhibits an envelope conformation with the carbon atom adjacent to the nitrogen adopting the out-of-plane position. This conformational preference minimizes ring strain while optimizing orbital overlap.
Bond length analysis demonstrates typical values for carbon-carbon and carbon-nitrogen bonds in saturated heterocyclic systems [20] [23]. The carbon-nitrogen bond lengths range from 1.460 to 1.485 Angstroms, consistent with single bond character. The bond angles around the nitrogen atoms approximate tetrahedral geometry, with deviations reflecting the constraints imposed by ring formation.
The crystal packing reveals intermolecular hydrogen bonding interactions between the secondary amine hydrogen and nitrogen atoms of adjacent molecules [20] [24]. These interactions contribute to the stability of the crystal structure and influence the overall packing efficiency. The hydrogen bonding network extends throughout the crystal lattice, creating a three-dimensional supramolecular assembly.